Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is a silicon-based compound characterized by the presence of two silicon atoms bonded to four fluorine atoms and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- typically involves the reaction of silicon-based precursors with fluorinating agents under controlled conditions. One common method involves the use of tert-butylsilane and a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).
Reduction: Silanes (R3SiH).
Substitution: Halogenated silanes (R3SiX, where X is a halogen).
Scientific Research Applications
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-
Uniqueness
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its methyl or phenyl counterparts. The fluorine atoms also enhance the compound’s potential for use in various high-tech applications.
Properties
CAS No. |
155166-10-2 |
---|---|
Molecular Formula |
C8H18F4Si2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
InChI Key |
VRHPGWBLXTZJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.